molecular formula C9H5F4NO4 B14907684 Methyl 2-fluoro-5-nitro-4-(trifluoromethyl)benzoate

Methyl 2-fluoro-5-nitro-4-(trifluoromethyl)benzoate

Cat. No.: B14907684
M. Wt: 267.13 g/mol
InChI Key: CGEUHIDQWJAONG-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-5-nitro-4-(trifluoromethyl)benzoate is a fluorinated aromatic ester featuring a trifluoromethyl group at position 4, a nitro group at position 5, and a fluorine atom at position 2.

Properties

IUPAC Name

methyl 2-fluoro-5-nitro-4-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F4NO4/c1-18-8(15)4-2-7(14(16)17)5(3-6(4)10)9(11,12)13/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGEUHIDQWJAONG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1F)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F4NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of Methyl 2-fluoro-5-nitro-4-(trifluoromethyl)benzoate typically begins with commercially available starting materials such as 2-fluoro-5-nitrobenzoic acid and trifluoromethylating agents.

    Reaction Steps:

Industrial Production Methods: Industrial production of this compound involves similar steps but on a larger scale, with optimizations for yield and purity. The process may include continuous flow reactors and advanced purification techniques to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or amino derivatives.

    Reduction: Reduction of the nitro group can yield the corresponding amine.

    Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of Methyl 2-fluoro-5-nitro-4-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl and nitro groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Effects

The positional arrangement of substituents on the benzene ring significantly impacts physicochemical properties. Key analogs include:

Methyl 2-fluoro-5-(trifluoromethyl)benzoate (CAS RN: 556112-92-6)
  • Structure : Fluorine at position 2, trifluoromethyl at position 5, methyl ester at position 1.
  • Molecular Weight : 222.13 g/mol (identical to positional isomers) .
  • Key Difference : Lacks the nitro group, reducing electron-withdrawing effects compared to the target compound. This likely results in lower reactivity in nucleophilic substitution or electrophilic aromatic substitution reactions.
Methyl 4-fluoro-3-(trifluoromethyl)benzoate (CAS RN: 176694-36-3)
  • Structure : Fluorine at position 4, trifluoromethyl at position 3.
  • Key Difference : The trifluoromethyl group’s position alters steric and electronic effects. This isomer may exhibit distinct solubility or melting points due to differences in molecular packing .

Functional Group Variations

2-Fluoro-5-(trifluoromethyl)benzoic Acid (CAS RN: 85070-58-2)
  • Structure : Replaces the methyl ester with a carboxylic acid group.
  • Impact : The free carboxylic acid increases polarity and acidity (pKa ~1–3), enhancing water solubility compared to the ester derivatives. This makes it more suitable for salt formation or ionic interactions in drug design .
Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (Metsulfuron-methyl)
  • Structure : Sulfonylurea bridge linked to a triazine ring.
  • Application: Used as a herbicide, highlighting how structural complexity (e.g., triazine and sulfonylurea groups) confers biological activity .

Data Table: Comparative Properties

Compound Name CAS RN Molecular Weight Substituent Positions Key Functional Groups Potential Applications
Methyl 2-fluoro-5-nitro-4-(trifluoromethyl)benzoate Not provided ~239.12 (est.) 2-F, 5-NO₂, 4-CF₃ Nitro, trifluoromethyl, ester Agrochemical intermediates
Methyl 2-fluoro-5-(trifluoromethyl)benzoate 556112-92-6 222.13 2-F, 5-CF₃ Trifluoromethyl, ester Research reagents
Methyl 4-fluoro-3-(trifluoromethyl)benzoate 176694-36-3 222.13 4-F, 3-CF₃ Trifluoromethyl, ester Organic synthesis
2-Fluoro-5-(trifluoromethyl)benzoic acid 85070-58-2 222.12 2-F, 5-CF₃ Carboxylic acid Pharmaceutical intermediates
Metsulfuron-methyl 74223-64-6 381.36 Triazine-sulfonylurea Sulfonylurea, triazine Herbicide

Research Findings and Implications

Reactivity and Stability

  • Nitro Group Influence: The nitro group in the target compound enhances electrophilicity at the aromatic ring, facilitating reactions such as nucleophilic aromatic substitution. This contrasts with non-nitro analogs, which may require harsher conditions for similar transformations .
  • Photostability : Trifluoromethyl groups generally improve photostability, but the nitro group may introduce sensitivity to UV light, necessitating stabilizers in formulations .

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